![molecular formula C14H17BrN2 B018936 (R)-5-Bromo-3-[(1-methyl-2-pyrrolidinyl)methyl]-1H-indole CAS No. 143322-57-0](/img/structure/B18936.png)
(R)-5-Bromo-3-[(1-methyl-2-pyrrolidinyl)methyl]-1H-indole
Overview
Description
(R)-5-Bromo-3-[(1-methyl-2-pyrrolidinyl)methyl]-1H-indole (CAS: 143322-57-0) is a chiral indole derivative characterized by a bromine atom at position 5 and a (1-methylpyrrolidin-2-yl)methyl group at position 3 in the R-configuration . Its molecular formula is C₁₄H₁₇BrN₂, with a molecular weight of 293.20 g/mol . This compound is a key intermediate in synthesizing eletriptan hydrobromide, a selective 5-HT₁B/1D receptor agonist used to treat migraines . The stereochemistry of the pyrrolidinylmethyl group is critical for its biological activity, as it mimics the pharmacophore of serotonin receptor agonists .
Physicochemical properties include a boiling point of 412.9±25.0°C, density of 1.4±0.1 g/cm³, and solubility in organic solvents like dichloromethane and methanol . It is stored at -20°C for stability and has >95% purity (HPLC) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-5-Bromo-3-[(1-methyl-2-pyrrolidinyl)methyl]-1H-indole involves several steps. One of the methods includes reacting ®-2-(5-bromo-1H-indole-3-carbonyl)-pyrrolidine-1-carboxylic acid benzyl ester with a reducing agent. Common reducing agents used in this process are sodium dihydro-bis(2-methoxyethoxy)aluminate, lithium tris(3-ethyl-3-pentyl)oxy]aluminohydride, lithium tri-tert-butoxyaluminum hydride, and diisobutylaluminium hydride .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned reducing agents under controlled conditions to ensure high yield and purity. The process is optimized for scalability and cost-effectiveness, making it feasible for mass production .
Chemical Reactions Analysis
Types of Reactions
®-5-Bromo-3-[(1-methyl-2-pyrrolidinyl)methyl]-1H-indole undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: Used to remove oxygen or introduce hydrogen atoms.
Substitution: Commonly involves replacing the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions often involve nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield indole derivatives with hydroxyl groups, while substitution reactions can produce a variety of functionalized indoles .
Scientific Research Applications
Medicinal Chemistry
Role in Drug Development
BIP serves as a crucial precursor in the synthesis of eletriptan, which is a selective agonist for serotonin receptors (5-HT_1B and 5-HT_1D). Eletriptan is marketed under the brand name RELPAX® and is used to treat acute migraine attacks. The synthesis pathway involves several steps where BIP is transformed into eletriptan through various chemical reactions, including reduction and substitution processes .
Mechanism of Action
The therapeutic efficacy of eletriptan stems from its ability to bind selectively to serotonin receptors, leading to vasoconstriction of cranial blood vessels and alleviation of migraine symptoms. BIP's structure facilitates this transformation, making it an essential compound in migraine pharmacotherapy .
Biological Applications
Research on Serotonin Receptors
BIP's application extends into biological research, particularly in studies focusing on serotonin receptor interactions. As a precursor to eletriptan, it aids in understanding the pharmacodynamics of serotonin agonists and their effects on neurological conditions. Research utilizing BIP can provide insights into receptor binding affinities and the resultant physiological responses .
Potential for Further Derivatives
The chemical structure of BIP allows for modifications that can lead to new derivatives with potentially enhanced pharmacological properties. This aspect makes it a valuable compound for ongoing research into novel migraine therapies or other neurological applications.
Industrial Applications
Synthesis and Production
The industrial synthesis of BIP involves optimized chemical processes that ensure high yield and purity. Various reducing agents such as lithium aluminum hydride and sodium dihydro-bis(2-methoxyethoxy)aluminate are employed to facilitate the conversion of precursor compounds into BIP. The scalability of these processes is vital for meeting the demand for eletriptan production .
Quality Control and Standardization
In pharmaceutical manufacturing, BIP must meet stringent quality control standards. Its characterization includes assessing purity, stability, and consistency across batches. Regulatory bodies often require detailed documentation of synthesis methods and quality assurance protocols when BIP is used as an intermediate in drug production .
Mechanism of Action
The mechanism of action of ®-5-Bromo-3-[(1-methyl-2-pyrrolidinyl)methyl]-1H-indole is primarily through its conversion to eletriptan. Eletriptan exerts its effects by binding to serotonin (5-HT) receptors, particularly the 5-HT1B and 5-HT1D subtypes. This binding action leads to the constriction of blood vessels in the brain, thereby reducing the swelling and pain associated with migraines .
Comparison with Similar Compounds
Comparison with Structurally Similar Indole Derivatives
Structural Modifications and Functional Groups
Table 1: Structural Features of Comparable Compounds
Physicochemical and Pharmacological Properties
Table 2: Key Property Comparison
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for (R)-5-Bromo-3-[(1-methyl-2-pyrrolidinyl)methyl]-1H-indole?
The synthesis typically involves alkylation of the indole nitrogen using NaH in anhydrous DMSO as a base. For example, 5-bromo-1H-indole reacts with alkyl halides or propargyl bromides under inert conditions to introduce substituents at the indole nitrogen. Subsequent functionalization at the 3-position is achieved via palladium-catalyzed cross-coupling or nucleophilic substitution. A key step is the stereoselective introduction of the (R)-configured pyrrolidinylmethyl group, often using chiral catalysts or resolving agents .
Key Reaction Conditions Table
Step | Reagents/Conditions | Yield | Reference |
---|---|---|---|
N-Alkylation | NaH, DMSO, alkyl halide | >90% | |
3-Position Functionalization | CuI, PEG-400:DMF, 12h | 25–42% | |
Chiral Resolution | Chiral HPLC or enzymatic resolution | Varies |
Q. How is the structural identity of this compound confirmed in synthetic workflows?
Structural confirmation relies on multi-nuclear NMR (1H, 13C, 19F), high-resolution mass spectrometry (HRMS), and chiral chromatography. For example:
- 1H NMR : Signals at δ 7.23 (m, aromatic protons) and δ 4.62 (t, -CH2-N-) confirm substitution patterns .
- Chiral Analysis : Chiral HPLC or circular dichroism (CD) ensures enantiomeric purity of the (R)-configured pyrrolidine .
- HRMS : A molecular ion peak at m/z 385.0461 [M+H]+ validates the molecular formula .
Q. What is the significance of this compound in pharmaceutical research?
It serves as a critical intermediate in synthesizing eletriptan hydrobromide, a 5-HT1B/1D receptor agonist used for migraines. The (R)-configuration at the pyrrolidinylmethyl group is essential for binding selectivity and potency .
Advanced Research Questions
Q. How can enantiomeric impurities be minimized during synthesis?
- Chiral Catalysts : Use asymmetric hydrogenation or organocatalysts to favor the (R)-enantiomer.
- Chromatographic Resolution : Chiral stationary phases (e.g., cellulose-based columns) separate enantiomers post-synthesis .
- Kinetic Resolution : Enzymatic methods (e.g., lipases) selectively hydrolyze undesired stereoisomers .
Data Contradiction Example : Discrepancies in reported NMR shifts (e.g., δ 7.14 vs. δ 7.12 for aromatic protons) may arise from solvent effects (CDCl3 vs. DMSO-d6). Cross-validate with 2D NMR (COSY, HSQC) .
Q. What strategies optimize low-yielding steps in CuI-catalyzed reactions for indole derivatives?
- Solvent Optimization : Replace DMF with ionic liquids to enhance reaction rates and yields.
- Ligand Screening : Bidentate ligands (e.g., phenanthroline) improve CuI catalytic efficiency in azide-alkyne cycloadditions .
- Microwave Assistance : Reduce reaction time from 12h to 1h while maintaining regioselectivity .
Q. How does the compound’s stability impact storage and experimental design?
- Light Sensitivity : Store in amber vials at -20°C to prevent photodegradation of the bromo-indole core .
- Solvent Compatibility : Acetonitrile solutions (100 µg/mL) are stable for 6 months at 4°C, whereas aqueous buffers may induce hydrolysis .
- Accelerated Stability Studies : Use thermal gravimetric analysis (TGA) to predict degradation pathways under stress conditions (e.g., 40°C/75% RH) .
Q. What analytical methods resolve regioselectivity conflicts in indole functionalization?
- X-ray Crystallography : Definitive confirmation of substitution patterns.
- Isotopic Labeling : Track reaction pathways using 13C-labeled precursors.
- Computational Modeling : DFT calculations predict preferential attack at the 3-position due to electron-rich indole π-system .
Q. How can byproducts from N-alkylation be mitigated?
Properties
IUPAC Name |
5-bromo-3-[[(2R)-1-methylpyrrolidin-2-yl]methyl]-1H-indole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrN2/c1-17-6-2-3-12(17)7-10-9-16-14-5-4-11(15)8-13(10)14/h4-5,8-9,12,16H,2-3,6-7H2,1H3/t12-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCXOJXALBTZEFE-GFCCVEGCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1CC2=CNC3=C2C=C(C=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC[C@@H]1CC2=CNC3=C2C=C(C=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80458106 | |
Record name | 5-Bromo-3-[[(2R)-1-methyl-2-pyrrolidinyl]methyl]-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80458106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
143322-57-0 | |
Record name | 5-Bromo-3-[[(2R)-1-methyl-2-pyrrolidinyl]methyl]-1H-indole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=143322-57-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 5-Bromo-3-((1-methylpyrrolidin-2-yl)methyl)-1H-indole, (R)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143322570 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Bromo-3-[[(2R)-1-methyl-2-pyrrolidinyl]methyl]-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80458106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (R)-5-bromo-3-(1-methyl-2-pyrrolidinyl methyl)-1H-indole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.096 | |
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Record name | (R)-5-bromo-3-(1-methyl-2-pyrrolinylmethyl)-1H-indole | |
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Retrosynthesis Analysis
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